3-(4-bromophenyl)-9-butyl-4-methyl-7H-furo[2,3-f]chromen-7-one
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Overview
Description
3-(4-bromophenyl)-9-butyl-4-methyl-7H-furo[2,3-f]chromen-7-one is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by the presence of a bromophenyl group, a butyl chain, and a methyl group attached to a furochromene core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-(4-bromophenyl)-9-butyl-4-methyl-7H-furo[2,3-f]chromen-7-one involves several steps. One common method includes the condensation of 4-bromobenzaldehyde with a suitable furochromene precursor under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Chemical Reactions Analysis
3-(4-bromophenyl)-9-butyl-4-methyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom and the formation of a hydrogenated product.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols replace the bromine atom, forming new derivatives.
Scientific Research Applications
3-(4-bromophenyl)-9-butyl-4-methyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as liquid crystals and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-9-butyl-4-methyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the proliferation of cancer cells, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
3-(4-bromophenyl)-9-butyl-4-methyl-7H-furo[2,3-f]chromen-7-one can be compared with other similar compounds, such as:
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound also contains a bromophenyl group but has an isoxazole ring instead of a furochromene core.
3-(4-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one: This compound has a similar bromophenyl group and chromenone structure but lacks the butyl chain and furo ring.
Properties
Molecular Formula |
C22H19BrO3 |
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Molecular Weight |
411.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-9-butyl-4-methylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C22H19BrO3/c1-3-4-5-15-11-19(24)26-18-10-13(2)20-17(12-25-22(20)21(15)18)14-6-8-16(23)9-7-14/h6-12H,3-5H2,1-2H3 |
InChI Key |
QCZRXBGVUURPQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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